![molecular formula C19H26Si B14239517 [(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane CAS No. 335378-29-5](/img/structure/B14239517.png)
[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane is an organosilicon compound with the molecular formula C17H24Si. This compound is characterized by the presence of ethynyl groups attached to a phenyl ring and a silicon atom bonded to three isopropyl groups. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane typically involves the following steps:
Preparation of Tri(propan-2-yl)silane: This can be achieved by reacting chlorosilane with isopropyl magnesium chloride in an inert atmosphere.
Attachment of Ethynyl Groups: The ethynyl groups are introduced through a coupling reaction with an ethynyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale preparation of tri(propan-2-yl)silane: .
Coupling reaction with ethynyl halide: under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The ethynyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of [(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as gene expression, metabolism, and cell proliferation.
Comparaison Avec Des Composés Similaires
[(2-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane can be compared with other similar compounds, such as:
Tri(propan-2-yl)silane: Lacks the ethynyl groups and has different reactivity and applications.
(2-Bromoethynyl)tri(propan-2-yl)silane: Contains a bromine atom, which alters its chemical properties and reactivity.
Uniqueness
This compound is unique due to the presence of both ethynyl and phenyl groups, which confer distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
335378-29-5 |
|---|---|
Formule moléculaire |
C19H26Si |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
2-(2-ethynylphenyl)ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C19H26Si/c1-8-18-11-9-10-12-19(18)13-14-20(15(2)3,16(4)5)17(6)7/h1,9-12,15-17H,2-7H3 |
Clé InChI |
QDBQQHMBQQVYLV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C#CC1=CC=CC=C1C#C)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


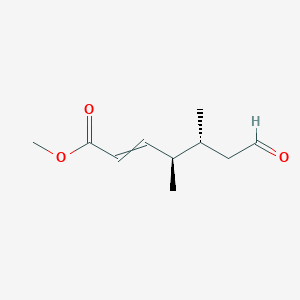
![2,2',2''-Boranetriyltris[5-([1,1'-biphenyl]-4-yl)-3-methylpyridine]](/img/structure/B14239439.png)
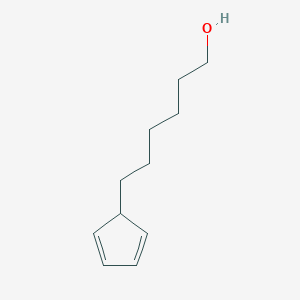
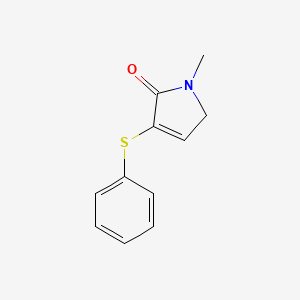
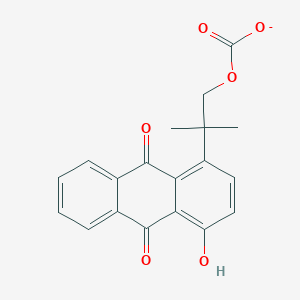
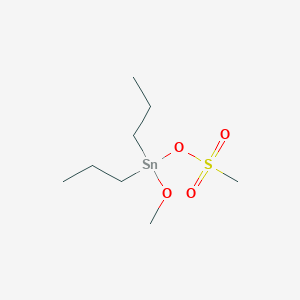
![Benzamide, 4-chloro-N-[2-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-](/img/structure/B14239461.png)


![(2S)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B14239483.png)
![2-Butanone, 4-[(2-methoxyphenyl)amino]-4-phenyl-](/img/structure/B14239489.png)
![4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14239496.png)
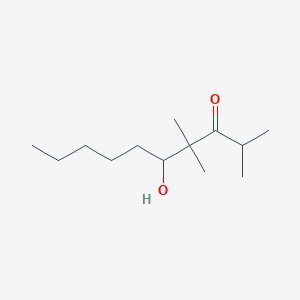
![Ethyl 4-[2-(azidomethyl)pyrrolidin-1-yl]benzoate](/img/structure/B14239505.png)
